molecular formula C24H32N2O2 B3798588 (1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B3798588
M. Wt: 380.5 g/mol
InChI Key: VKLZPQABKLUVHB-PKTZIBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving indene derivatives and piperidine.

    Functionalization: Introduction of the methyl-[3-(2-methylphenoxy)propyl]amino group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-18-8-3-6-11-21(18)28-17-7-16-26(2)22-19-9-4-5-10-20(19)24(23(22)27)12-14-25-15-13-24/h3-6,8-11,22-23,25,27H,7,12-17H2,1-2H3/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLZPQABKLUVHB-PKTZIBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN(C)C2C(C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCCCN(C)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-[methyl-[3-(2-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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